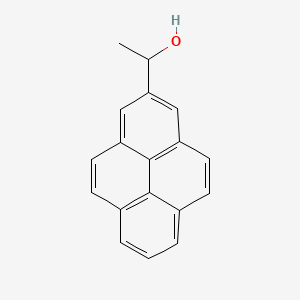

1-(2-Pyrenyl)ethanol

Description

Contextualization within Pyrene (B120774) Chemistry and Derivatives

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, creating a flat, rigid aromatic system. scirp.orgwikipedia.org This structure gives rise to unique photophysical properties, most notably a strong fluorescence with a high quantum yield and a long excited-state lifetime. rsc.orgontosight.aiuminho.pt These characteristics make pyrene and its derivatives highly valuable in fundamental research and for commercial applications, such as the production of dyes. scirp.orgwikipedia.org

The chemical modification of the pyrene core is a central theme in modern materials science and supramolecular chemistry. researchgate.net By attaching various functional groups to the pyrene ring, researchers can fine-tune its electronic and photophysical properties and create advanced materials. scirp.orgrsc.org These derivatives are investigated for a wide range of uses, including as fluorescent probes in biochemistry, components in organic light-emitting diodes (OLEDs), and n-type semiconductors for organic electronics. scirp.orgrsc.orgresearchgate.net The substitution pattern on the pyrene ring—whether at the 1, 2, 4, or other positions—significantly influences the resulting molecule's geometrical structure and electronic properties. scirp.orgrsc.org

Among the myriad of pyrene derivatives, those featuring alcohol functionalities, such as 1-(2-Pyrenyl)ethanol, are of particular interest. The introduction of a hydroxyethyl (B10761427) group not only modifies the molecule's solubility and reactivity but also provides a reactive site for further chemical transformations, enabling its incorporation into larger, more complex molecular architectures. ontosight.ai

Significance of this compound as a Pyrene-Based Molecule in Research

This compound is a specific isomer where a 1-hydroxyethyl group is attached to the second carbon of the pyrene nucleus. Its significance in the research field stems from the combination of the pyrene moiety's fluorescent signaling capability with the functional and structural features of the ethanol (B145695) substituent.

A crucial aspect of this compound is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. This chirality makes it a valuable target in stereoselective synthesis and a tool for studying chiral recognition phenomena. researchgate.netnih.gov The separation of these enantiomers and their use in creating other chiral molecules is an active area of investigation. researchgate.nettandfonline.com

Furthermore, the pyrene unit acts as an environmentally sensitive fluorescent probe. ontosight.ai Its emission spectrum, particularly the ratio of monomer to excimer (excited-state dimer) emission, can provide information about the proximity of pyrene units and the polarity of their local environment. cdnsciencepub.comnih.govscispace.com This property is exploited in various applications, from sensing metal ions to probing the structure of polymers and biological membranes. ontosight.aimdpi.com The hydroxyl group also offers a convenient handle for covalent attachment to other molecules, allowing this compound to be used as a fluorescent label. scispace.com

Overview of Key Research Areas and Methodologies for this compound

Research involving this compound and its closely related isomers spans several key areas, employing a range of sophisticated chemical and analytical methodologies.

Synthesis and Derivatization: The primary synthesis route to this compound involves the chemical reduction of its corresponding ketone, 2-acetylpyrene (B1598612). chemsrc.com Research in this area also focuses on developing efficient synthetic pathways for a variety of substituted pyrenes, which can serve as precursors. researchgate.netgnest.orgresearchgate.net For instance, methods like the Friedel-Crafts reaction to produce acetyl pyrenes are often the first step in a multi-step synthesis. google.com

Chiral Chemistry: A significant portion of the research on pyrene-based ethanols is dedicated to their chirality. The primary methodology for separating the racemic mixture into its pure enantiomers is enzymatic resolution . This technique uses enzymes, particularly lipases, to selectively catalyze a reaction (like acetylation) on one enantiomer, allowing for the separation of the reacted and unreacted forms. researchgate.nettandfonline.com The optical purity of the separated enantiomers is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. tandfonline.com Furthermore, optically active pyrene derivatives, including fluorinated versions of pyrenyl ethanol, are used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. acs.orgrsc.org

Fluorescence Spectroscopy: The photophysical properties of this compound are extensively studied using steady-state and time-resolved fluorescence spectroscopy. These techniques are used to measure fluorescence quantum yields, excited-state lifetimes, and the formation of excimers. uminho.ptnih.gov The sensitivity of the pyrene emission spectrum to solvent polarity is a well-documented phenomenon, allowing it to be used as a probe for the microenvironment in complex systems like polymers and biological assemblies. scispace.comacs.org

Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 86470-99-7 chemsrc.com |

| Molecular Formula | C₁₈H₁₄O chemicalbook.com |

| Molecular Weight | 246.3 g/mol chemicalbook.com |

| Precursor | 2-Acetylpyrene chemsrc.com |

The table below outlines the principal research methodologies applied to the study of pyrene-based ethanols.

| Research Methodology | Objective | Key Techniques |

| Chemical Synthesis | To prepare this compound and its derivatives. | Reduction of ketones, Friedel-Crafts acylation. chemsrc.comgoogle.com |

| Enzymatic Resolution | To separate racemic mixtures into pure enantiomers. | Lipase-catalyzed enantioselective acetylation or alcoholysis. researchgate.nettandfonline.com |

| Chiral HPLC | To determine the enantiomeric purity of chiral compounds. | High-Performance Liquid Chromatography with a chiral stationary phase. tandfonline.com |

| Fluorescence Spectroscopy | To study photophysical properties and environmental sensitivity. | Steady-state and time-resolved fluorescence measurements, analysis of monomer and excimer emission. uminho.ptnih.govscispace.com |

| NMR Spectroscopy | To elucidate chemical structure and determine enantiomeric purity using chiral solvating agents. | ¹H NMR, ¹³C NMR, and specialized techniques for chiral discrimination. researchgate.netrsc.org |

Structure

3D Structure

Properties

CAS No. |

86470-99-7 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

1-pyren-2-ylethanol |

InChI |

InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3 |

InChI Key |

VTDMOCLDFVEGNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Pyrenyl Ethanol and Its Derivatives

Established Synthetic Routes to 1-(2-Pyrenyl)ethanol

The most common and established method for the synthesis of this compound involves a two-step process starting from pyrene (B120774). The initial step is the Friedel-Crafts acylation of pyrene to produce 2-acetylpyrene (B1598612). This intermediate is then subjected to a reduction reaction to yield the target secondary alcohol, this compound.

The reduction of the carbonyl group in 2-acetylpyrene can be achieved using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents efficiently convert the ketone to the corresponding alcohol under mild conditions. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another effective method for this reduction.

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Acetylpyrene

| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Yield | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0 °C to room temperature | >90% | General knowledge |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | >95% | General knowledge |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature, 1-4 atm H₂ | High | General knowledge |

Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of significant interest for applications in chiral recognition and asymmetric catalysis. Stereoselective approaches focus on the asymmetric reduction of the prochiral ketone, 2-acetylpyrene.

One effective method involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or chiral amino alcohols. These reagents create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another powerful technique is the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS catalysts). In the presence of a stoichiometric borane source like borane-dimethyl sulfide (B99878) complex (BMS), a catalytic amount of the chiral oxazaborolidine promotes the highly enantioselective reduction of ketones. The predictable stereochemical outcome is a key advantage of this method. wikipedia.orgnih.govorganic-chemistry.orgnih.govijprs.com

Catalyst-Mediated and Ligand-Accelerated Synthetic Pathways

Catalyst-mediated reductions offer several advantages, including higher efficiency and the potential for catalyst recycling. Asymmetric transfer hydrogenation (ATH) has emerged as a prominent method for the enantioselective reduction of ketones. researchgate.net This reaction typically involves a transition metal catalyst, commonly ruthenium (Ru) or rhodium (Rh), complexed with a chiral ligand. The hydrogen source is often an isopropanol/base mixture or formic acid/triethylamine azeotrope.

For the synthesis of chiral this compound, a suitable chiral ligand, such as a derivative of 1,2-diphenylethylenediamine (DPEN) or an amino alcohol, is used to create a chiral coordination sphere around the metal center. This chiral environment directs the hydride transfer from the hydrogen donor to one face of the carbonyl group of 2-acetylpyrene, resulting in the formation of the alcohol with high enantiomeric excess. dicp.ac.cnmdpi.com The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize both the yield and the enantioselectivity of the product.

Novel and Green Synthesis Strategies for Pyrenyl Alcohols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of pyrenyl alcohols, research is moving towards greener alternatives to traditional methods that often involve harsh reagents and generate significant waste.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents a highly attractive green approach. nih.gov These enzymes can catalyze the reduction of ketones with high chemo-, regio-, and stereoselectivity under mild aqueous conditions. The use of whole-cell biocatalysts or isolated enzymes can lead to the production of enantiomerically pure this compound with minimal environmental impact. The co-factor regeneration is a crucial aspect of these biocatalytic systems.

Photocatalytic methods are also being explored as a novel green strategy. These methods utilize light energy to drive chemical reactions, often with the aid of a photocatalyst. The photocatalytic reduction of ketones to alcohols is an area of active research, and its application to the synthesis of pyrenyl alcohols could offer a sustainable alternative. google.commdpi.comfrontiersin.org Sonochemistry, which employs ultrasound to induce chemical reactions, is another emerging green technique that could potentially be applied to the synthesis of pyrenyl alcohols, offering enhanced reaction rates and yields.

Functionalization and Derivatization from this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of other pyrene derivatives. The hydroxyl group and the benzylic proton offer reactive sites for further functionalization.

Pathways to Pyrene-2-carboxaldehyde Derivatives

The oxidation of the secondary alcohol, this compound, provides a direct route to pyrene-2-carboxaldehyde. Several mild and selective oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous solvents like dichloromethane (B109758) to ensure the reaction stops at the aldehyde stage. youtube.com Other modern oxidation methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective for this conversion under mild conditions. sioc-journal.cn

Table 2: Common Oxidation Reagents for the Synthesis of Pyrene-2-carboxaldehyde

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature | Mild, stops at the aldehyde |

| Pyridinium Dichromate (PDC) | Dichloromethane | Room temperature | Similar to PCC, less acidic |

| Swern Oxidation | Dichloromethane, DMSO | Low temperature (-78 °C) | Mild, avoids heavy metals |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature | Mild, neutral pH, high yield |

Reduction and Organometallic Reaction Strategies

The hydroxyl group of this compound can be a target for various transformations. While the primary focus is often on oxidation, reduction of the alcohol to the corresponding ethylpyrene can be achieved through methods like catalytic hydrogenation under more forcing conditions or through a two-step process involving conversion to a halide followed by reductive dehalogenation.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can react with the hydroxyl group of this compound in an acid-base reaction, deprotonating the alcohol to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions. More significantly, if this compound is first converted to an electrophile, for instance, by tosylation of the hydroxyl group, organometallic reagents can be used to form new carbon-carbon bonds via nucleophilic substitution.

For example, reaction of the tosylate of this compound with a Grignard reagent like methylmagnesium bromide or an organolithium reagent like phenyllithium (B1222949) would lead to the formation of 2-(1-propyl)pyrene and 2-(1-phenyl-1-ethyl)pyrene, respectively, demonstrating the utility of this compound as a building block for more complex pyrene derivatives. libretexts.orgmdpi.com

Photophysical Properties and Excited State Dynamics of 1 2 Pyrenyl Ethanol

Monomer Fluorescence Emission Characteristics and Spectral Analysis

Upon excitation, 1-(2-Pyrenyl)ethanol in dilute solutions, where intermolecular interactions are minimized, displays a characteristic fluorescence emission spectrum originating from the locally excited singlet state (S₁) of the pyrene (B120774) moiety. This emission, referred to as monomer fluorescence, is typically observed in the ultraviolet-visible region between 375 and 410 nm. nih.gov The spectrum is not a single broad band but is distinguished by a well-resolved vibronic structure, consisting of an ensemble of five major emission bands. nih.gov These distinct peaks arise from transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

The five principal vibronic bands are commonly designated as Band I through Band V. nih.gov Band I, appearing at the highest energy (shortest wavelength, ~375 nm), corresponds to the 0-0 electronic transition, representing the transition from the zero-vibrational level of the excited state to the zero-vibrational level of the ground state. nih.gov The subsequent bands at lower energies (longer wavelengths) correspond to transitions to higher vibrational levels of the ground state.

Vibronic Structure and Solvatochromism in Pyrene Fluorophores

A hallmark of pyrene and its derivatives is the sensitivity of its vibronic band structure to the polarity of the surrounding medium, a phenomenon known as solvatochromism. mdpi.com While the positions of the emission maxima show minimal shifting, the relative intensities of the vibronic bands change significantly with solvent polarity. nih.gov This is particularly evident in the intensity ratio of Band I (the 0-0 transition) to Band III (the 0-2 transition, ~385 nm), often denoted as the I₁/I₃ or Py scale. nih.gov

In nonpolar, hydrocarbon-like environments, Band III is significantly more intense than Band I, resulting in a low I₁/I₃ ratio. Conversely, in polar solvents like ethanol (B145695), the intensity of the electronically forbidden but vibronically allowed Band I is enhanced, leading to a much higher I₁/I₃ ratio. This enhancement of weakly allowed electronic transitions is attributed to a reduction in the symmetry of the pyrene molecule caused by interactions with polar solvent molecules. researchgate.net This solvent-dependent change in the fine structure of the emission spectrum makes pyrene-based fluorophores, including this compound, excellent probes for characterizing the micropolarity of their environment. mdpi.com

Interactive Table 1: Typical Vibronic Band Positions for Pyrene Monomer Fluorescence

| Vibronic Band | Approximate Wavelength (nm) | Transition |

| Band I | ~375 | S₁ (v=0) → S₀ (v=0) |

| Band II | ~379 | S₁ (v=0) → S₀ (v=1) |

| Band III | ~385 | S₁ (v=0) → S₀ (v=2) |

| Band IV | ~395 | S₁ (v=0) → S₀ (v=3) |

| Band V | ~410 | S₁ (v=0) → S₀ (v=4) |

Exciplex and Excimer Formation Mechanisms of Pyrenyl-Substituted Alcohols

In addition to monomer emission, pyrene and its derivatives are renowned for their ability to form excited-state dimers, known as excimers. nih.gov An excimer is a short-lived complex formed between an excited-state molecule (M*) and a ground-state molecule (M) of the same species. nih.gov For pyrenyl-substituted alcohols, this process is highly efficient and competes directly with monomer fluorescence, especially at higher concentrations. The formation of an excimer leads to the appearance of a new, distinct emission band that is broad, structureless, and significantly red-shifted from the structured monomer fluorescence, typically centered around 460-500 nm. nih.govcdnsciencepub.com The formation is a dynamic process requiring the two pyrene moieties to approach each other in a co-planar, sandwich-like configuration during the lifetime of the excited state. nih.gov

Intramolecular and Intermolecular Excimer Dynamics

Excimer formation can occur through two primary pathways: intramolecular and intermolecular. Intramolecular excimer formation happens when two pyrene units are covalently linked within the same molecule, and the connecting chain is flexible enough to allow them to interact. nih.gov

For a molecule like this compound, which contains only a single pyrene fluorophore, excimer formation is exclusively an intermolecular process. This dynamic event relies on the diffusive collision of an excited this compound molecule with a ground-state molecule in solution. nih.gov The rate of these encounters, and thus the efficiency of excimer formation, is governed by the concentration of the fluorophore and the viscosity of the solvent. royalsocietypublishing.org The process is reversible, meaning the excimer can dissociate back into an excited monomer and a ground-state monomer. royalsocietypublishing.org

Solvent and Concentration Effects on Excimer Formation

The efficiency of intermolecular excimer formation is highly dependent on experimental conditions, primarily concentration and solvent properties.

Concentration: As the concentration of this compound in a solution increases, the average distance between molecules decreases. This leads to a higher frequency of collisions between excited and ground-state molecules, resulting in a more pronounced excimer emission relative to the monomer emission. cdnsciencepub.com The ratio of excimer intensity (Iₑ) to monomer intensity (Iₘ) is often used as a measure of excimer formation efficiency and typically increases with concentration. cdnsciencepub.com

Solvent: The solvent plays a critical role in mediating the diffusion-controlled process of excimer formation. royalsocietypublishing.org In solvents with low viscosity, molecules can diffuse more freely, leading to a higher rate of encounters and more efficient excimer formation. royalsocietypublishing.org Conversely, in highly viscous media, molecular diffusion is hindered, which suppresses the formation of excimers and favors monomer emission. Temperature also influences this dynamic, as higher temperatures generally decrease viscosity and increase diffusion rates. royalsocietypublishing.org

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy (TRPL) is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. mdpi.com Unlike steady-state measurements that capture an average emission over time, TRPL monitors the decay of fluorescence intensity following excitation with a short pulse of light. mdpi.comnih.gov This provides direct information on the timescales of various photophysical processes, such as fluorescence, energy transfer, and excimer formation. The primary parameters obtained from these measurements are the fluorescence lifetime and quantum yield.

Fluorescence Lifetime Measurements and Quantum Yield Determinations

Fluorescence Lifetime (τ): The fluorescence lifetime is defined as the average time a molecule remains in its excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore in a specific environment and is independent of fluorophore concentration and excitation intensity. nih.gov Pyrene monomers are notable for their exceptionally long fluorescence lifetimes, which can be in the hundreds of nanoseconds in deoxygenated solutions. nih.gov This long lifetime provides an ample window for diffusive intermolecular interactions, which is a key reason why pyrene derivatives are so prone to forming excimers. nih.gov The formation of an excimer introduces a new decay pathway for the excited monomer, effectively shortening its observed lifetime. The excimer itself has its own characteristic lifetime. royalsocietypublishing.org

Interactive Table 2: Representative Photophysical Data for Pyrene in Solution

| Solvent | Monomer Lifetime (τ) (ns) | Quantum Yield (Φ) | Excimer Emission Peak (nm) |

| Cyclohexane | ~410 (deoxygenated) | ~0.65 | ~470 |

| Ethanol | ~220 | ~0.3-0.5 | ~480 |

| Acetonitrile | ~160 | ~0.32 | ~485 |

Note: Values are approximate and can vary based on specific experimental conditions such as concentration, temperature, and oxygen content. Data is for the parent pyrene molecule but is representative of the behavior of derivatives like this compound.

Ultrafast Dynamics of Excited States

The excited-state dynamics of pyrene and its derivatives, following photoexcitation, are governed by a series of rapid and efficient non-radiative processes. While specific studies on this compound are not extensively detailed in the available literature, the behavior of the parent pyrene molecule in ethanol provides a foundational understanding of the ultrafast events that likely occur. These processes are typically investigated using femtosecond transient absorption spectroscopy, which allows for the real-time observation of the population and relaxation of electronic and vibrational states.

Upon ultraviolet (UV) excitation, for instance at 290 nm, the pyrene molecule is promoted to a higher-lying singlet excited state, such as the S6 state. From this highly excited electronic state, a cascade of relaxation processes ensues. The initial event is an extremely rapid internal conversion (IC), a non-radiative transition between electronic states of the same spin multiplicity. This internal conversion populates the first excited singlet state (S1). The build-up of the S1 state population is a remarkably fast process, occurring on the order of hundreds of femtoseconds. For pyrene in an ethanol solution, this has been observed to have a time constant of approximately 400 femtoseconds (fs). The population of the S1 state is generally complete within the first 2-3 picoseconds (ps) following excitation. nih.gov

Following the population of the S1 state, the molecule is in a vibrationally "hot" condition, meaning it possesses excess vibrational energy. This excess energy is dissipated to the surrounding solvent molecules through a process known as vibrational cooling or thermal relaxation. The evolution of the transient absorption spectra on a longer timescale is characteristic of this cooling process. For pyrene in ethanol, vibrational cooling within the S1 state is completed in about 25-30 ps. nih.gov After this period, the molecule resides in a thermally equilibrated S1 state, from which it can then undergo further photophysical processes such as fluorescence or intersystem crossing to the triplet manifold on a much longer timescale. The radiative lifetime of the S1 state of pyrene in ethanol is on the order of hundreds of nanoseconds (e.g., ~730 ns), indicating that the initial ultrafast dynamics are well-separated in time from the final relaxation to the ground state. nih.gov

| Process | Characteristic Timescale | Description |

| Internal Conversion (Sn → S1) | ~400 fs | Non-radiative decay from a higher excited singlet state to the first excited singlet state. |

| S1 State Population | 2-3 ps | Time for the majority of the excited population to accumulate in the S1 state. |

| Vibrational Cooling in S1 | 25-30 ps | Dissipation of excess vibrational energy to the surrounding solvent, leading to a thermally relaxed S1 state. |

Table 1: Ultrafast Excited-State Dynamics of Pyrene in Ethanol.

Energy Transfer Pathways and Photochemistry

Singlet and Triplet State Energy Transfer Mechanisms (e.g., Förster, Dexter)

Energy transfer is a fundamental process in photochemistry where an excited donor molecule transfers its excitation energy to an acceptor molecule. In the context of this compound, the pyrene moiety can act as a proficient donor chromophore. The primary mechanisms governing this energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to their separation. A key requirement for FRET is a significant spectral overlap between the emission spectrum of the donor (in this case, the pyrene moiety) and the absorption spectrum of the acceptor. FRET is a "through-space" interaction and does not involve electron exchange. For pyrene derivatives, singlet-singlet energy transfer via the Förster mechanism is a well-established pathway for de-excitation when a suitable acceptor is present in close proximity.

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. It proceeds via a double electron exchange, where an excited electron from the donor is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), and simultaneously, an electron from the acceptor's highest occupied molecular orbital (HOMO) is transferred to the donor's HOMO. Unlike FRET, the Dexter mechanism is not dependent on the oscillator strengths of the transitions and can facilitate both singlet-singlet and triplet-triplet energy transfer. Triplet-triplet energy transfer is a spin-allowed process and is a common deactivation pathway for the triplet excited state of pyrene derivatives, provided an acceptor with a lower triplet energy is nearby.

In bichromophoric systems containing a pyrenyl unit, both singlet and triplet energy transfer can be observed. For instance, in a ruthenium(II) diimine complex bearing a pyrenyl antenna, efficient and rapid singlet-singlet energy transfer from the pyrene moiety to the metal-to-ligand charge transfer (MLCT) states of the ruthenium complex occurs. Subsequently, reversible triplet-triplet energy transfer between the pyrene triplet state and the MLCT triplet state can lead to a long-lived excited state equilibrium. The direction and efficiency of triplet energy transfer can be highly sensitive to the solvent environment, which can alter the relative energy levels of the donor and acceptor triplet states.

| Energy Transfer Mechanism | Key Characteristics |

| Förster (FRET) | Long-range (typically 1-10 nm) |

| Depends on dipole-dipole coupling | |

| Requires spectral overlap between donor emission and acceptor absorption | |

| Efficiency ∝ 1/R6 (R = donor-acceptor distance) | |

| Primarily for singlet-singlet energy transfer | |

| Dexter | Short-range (requires orbital overlap, typically < 1 nm) |

| Involves electron exchange | |

| Facilitates both singlet-singlet and triplet-triplet energy transfer | |

| Rate depends on the overlap of wavefunctions |

Table 2: Comparison of Förster and Dexter Energy Transfer Mechanisms.

Photochemical Reaction Mechanisms and Photoisomerization

The photochemistry of pyrene itself is largely characterized by photophysical processes such as fluorescence and intersystem crossing. However, the introduction of substituents can open up various photochemical reaction pathways. For this compound, the presence of the ethanol group (-CH(OH)CH3) attached to the pyrene core can influence its photochemical reactivity.

While specific photochemical studies on this compound are not widely reported, the general reactivity of pyrene derivatives suggests potential pathways. One common type of photochemical reaction is photooxidation, which can occur in the presence of oxygen, leading to the formation of pyrenequinones and other oxygenated products. The triplet excited state of pyrene is a key intermediate in such reactions, as it can sensitize the formation of singlet oxygen, a highly reactive species.

Photoisomerization , a light-induced conversion of a molecule into an isomeric form, is another possible photochemical outcome. While pyrene itself does not undergo significant photoisomerization due to its rigid aromatic structure, certain derivatives can be designed to exhibit this property. For example, pyrene-based acylhydrazones have been shown to undergo reversible E-Z isomerization around the C=N double bond upon irradiation with different wavelengths of light. This process is driven by the absorption of a photon, which leads to a temporary weakening of the double bond in the excited state, allowing for rotation and subsequent relaxation to the isomeric form.

In the case of this compound, photoisomerization of the pyrene core is unlikely. However, photochemical reactions involving the ethanol substituent are conceivable, such as photo-dehydration or photo-oxidation of the alcohol group, potentially leading to the formation of vinylpyrene or acetylpyrene, respectively. These reactions would likely proceed from the excited singlet or triplet state of the pyrene moiety, which would act as an intramolecular photosensitizer. The specific reaction mechanism would depend on factors such as the solvent, the presence of oxygen, and the excitation wavelength. Detailed mechanistic studies, likely involving techniques like transient absorption spectroscopy and product analysis, would be required to elucidate the precise photochemical pathways for this compound.

Advanced Spectroscopic Characterization of 1 2 Pyrenyl Ethanol

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence spectra of 1-(2-Pyrenyl)ethanol are dominated by the pyrene (B120774) chromophore. The absorption spectrum is characterized by intense bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic pyrene ring system. The fine vibronic structure, typical of pyrene and its derivatives, is often observed in these absorption bands. researchgate.net

Upon excitation, this compound exhibits strong fluorescence, again originating from the pyrene moiety. The emission spectrum typically shows a structured band in the near-UV and visible regions. The position and intensity of the emission are sensitive to the solvent polarity. researchgate.net In addition to the prompt fluorescence, pyrene and its derivatives in deoxygenated solutions can exhibit delayed fluorescence. This phenomenon arises from the triplet-triplet annihilation, where the interaction of two molecules in the triplet excited state leads to the formation of one molecule in the excited singlet state, which then fluoresces. researchgate.net The intensity of this delayed fluorescence is proportional to the square of the rate of light absorption. researchgate.net

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Pyrene | Cyclohexane | 336 | 384 | 0.32 | omlc.orgaatbio.com |

| Rhodamine 6G | Ethanol (B145695) | - | - | 0.950 ± 0.015 | nih.gov |

| Anthracene | Ethanol | - | - | - | bjraylight.com |

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. These two techniques are complementary, as IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. researchgate.net

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3350±50 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. spectroscopyonline.com A strong C-O stretching vibration is also anticipated between 1260 and 1000 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching and ring vibrations of the pyrene moiety will also be present.

Raman spectroscopy is particularly useful for identifying the vibrations of the pyrene skeleton, which may be weak in the IR spectrum. The Raman spectrum of solid pyrene shows characteristic peaks that can be used as a reference. researchgate.net For instance, a notable peak for pyrene is observed around 580 cm⁻¹. researchgate.net In the context of this compound, Raman spectroscopy can help to confirm the presence and integrity of the pyrene ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| O-H Stretch | ~3350 | IR | spectroscopyonline.com |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | nih.gov |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | nih.gov |

| C-O Stretch | 1260-1000 | IR | spectroscopyonline.com |

| Pyrene Ring Modes | ~580 | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while advanced 2D NMR techniques are crucial for determining the stereochemistry.

The ¹H NMR spectrum of this compound will exhibit distinct signals for the protons of the pyrene ring, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The protons on the pyrene ring will appear in the aromatic region (typically δ 7-9 ppm). The methine proton, being adjacent to the electronegative oxygen atom, will be deshielded and appear further downfield compared to a typical alkyl proton. The methyl protons will appear as a doublet due to coupling with the methine proton. The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature, and its signal can be exchanged with D₂O. docbrown.info

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the pyrene ring will resonate in the aromatic region, while the carbon bearing the hydroxyl group (C-OH) and the methyl carbon will have characteristic chemical shifts.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| (S)-1-Phenylethanol | 1.49 (d, 3H), 1.93 (s, 1H), 4.88 (q, 1H), 7.23–7.38 (m, 5H) | 25.1, 70.4, 125.4, 127.4, 128.5, 145.9 | rsc.org |

| (S)-1-(Naphthalen-2-yl)ethanol | 1.64 (d, 3H), 2.12 (s, 1H), 5.12 (q, 1H), 7.45-7.52 (m, 2H), 7.82-7.89 (m, 4H), 7.92 (s, 1H) | 25.0, 70.3, 123.7, 124.2, 125.8, 126.1, 127.6, 128.0, 128.3, 132.9, 133.2, 143.2 | rsc.org |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the relative stereochemistry in chiral molecules. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, confirming the connectivity between the methyl and methine protons. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound and its Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For enantiomers of chiral this compound, CD spectroscopy is a powerful tool for determining the absolute configuration and studying conformational preferences.

The CD spectrum of a chiral derivative of this compound would be expected to show Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the pyrene chromophore. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. researchgate.net The interaction between the chiral center and the pyrenyl chromophore can lead to exciton (B1674681) coupling if another chromophore is present, resulting in characteristic bisignate CD signals that can be used to determine the absolute configuration. wordpress.com The chiroptical properties of pyrene-containing systems can be quite pronounced, making CD spectroscopy a sensitive probe of their chirality. researchgate.net

| Compound Type | Spectroscopic Feature | Application | Reference |

|---|---|---|---|

| Chiral Pyrene Derivatives | Cotton Effects | Determination of absolute configuration | researchgate.net |

| Twisted Acenes | Strong Cotton Effect (Δε) | Correlation of chiroptical properties with molecular twist | researchgate.net |

| Systems with Exciton Coupling | Bisignate CD Signals | Determination of absolute stereochemistry | wordpress.com |

Computational and Theoretical Investigations of 1 2 Pyrenyl Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which in turn govern its reactivity and spectroscopic properties. For aromatic compounds like 1-(2-Pyrenyl)ethanol, these calculations reveal how the pyrene (B120774) core and the ethanol (B145695) substituent interact electronically.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic structure of molecules due to its favorable balance of accuracy and computational cost. ohio-state.edu For pyrene and its derivatives, DFT calculations are used to determine optimized geometries, electronic properties, and reactivity descriptors. researchgate.netscirp.org

Studies on related pyrene derivatives provide a framework for understanding this compound. For instance, DFT calculations on chloropyrenes and other substituted pyrenes have been used to analyze bond lengths, bond angles, and the planarity of the pyrene system. scirp.org The calculated bond lengths and angles for the pyrene core generally show good agreement with experimental data from X-ray diffraction. scirp.org

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and the energy of its lowest electronic transition. scirp.org For pyrene itself, the calculated HOMO-LUMO gap is in excellent agreement with experimental values. scirp.org In substituted pyrenes, the nature of the substituent can significantly influence the energy and localization of these orbitals. researchgate.networktribe.com For example, in some derivatives, the HOMO can be delocalized over both the pyrene core and the substituent, while the LUMO may be primarily located on the pyrene ring. worktribe.com The introduction of substituents can lead to a decrease in the energy gap. worktribe.com

Table 1: Representative DFT-Calculated Properties for Pyrene Derivatives Note: This table presents typical data for substituted pyrenes as found in the literature to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

| Property | Molecule | Calculated Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Pyrene | 3.84 eV | scirp.org |

| Dipole Moment | 1-chloropyrene | 2.11 D | scirp.org |

| Dipole Moment | 2-chloropyrene | 2.49 D | scirp.org |

| C-Cl Bond Length | Monochloropyrenes | ~1.763 Å | scirp.org |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and effective method for studying electronic excited states. rsc.orgarxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the properties of excited states, which are crucial for understanding fluorescence and other photophysical processes. rsc.orgresearchgate.net

For pyrene and its derivatives, TD-DFT calculations can accurately predict their characteristic UV-Vis absorption spectra. researchgate.net The theory can distinguish between different electronic transitions, such as the S₀ → S₁, S₀ → S₂, etc. In pyrene derivatives, these transitions are often described as being "pyrene-like" or "substituent-influenced," depending on which parts of the molecule are primarily involved. researchgate.net For 2-substituted pyrenes, it has been shown that the lowest energy transition (S₀ → S₁) is heavily influenced by the substituent, whereas higher energy transitions may remain more "pyrene-like". researchgate.net

TD-DFT is also used to optimize the geometry of excited states, providing insights into how the molecule's structure changes after absorbing a photon. researchgate.net This is essential for modeling fluorescence spectra, as emission occurs from the relaxed excited-state geometry. The difference in energy between the vertical absorption and emission is known as the Stokes shift, a key photophysical parameter that can be rationalized with TD-DFT. Furthermore, TD-DFT calculations can help explain phenomena like dual fluorescence, where emission is observed from multiple excited states or conformers. researchgate.net The accuracy of TD-DFT can be influenced by the choice of functional, and for certain types of excited states, such as charge-transfer states, specific long-range corrected functionals may be necessary for accurate predictions. researchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies for Pyrene Note: This table illustrates typical TD-DFT output for the parent pyrene molecule.

| Transition | Excitation Wavelength (nm) | Description |

|---|---|---|

| S₀ → S₁ | ~374 nm | π → π* transition |

| S₀ → S₂ | ~342 nm | π → π* transition |

| S₀ → S₃ | ~275 nm | π → π* transition |

(Data derived from descriptions in researchgate.net)

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular dynamics (MD) simulations model the motion of atoms and molecules over time. nih.govarxiv.orgresearchgate.net This approach is invaluable for studying the conformational flexibility of molecules like this compound and the influence of the surrounding environment, such as a solvent.

The properties of this compound are expected to be highly sensitive to the solvent environment. The polarity of the solvent can influence the relative stability of different conformers and directly impact the electronic states of the molecule, leading to changes in its absorption and emission spectra (solvatochromism). worktribe.comgdut.edu.cn

MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. acs.org These simulations provide a dynamic picture of the solvent shell around the molecule and can be combined with quantum chemical calculations (QM/MM methods) to predict how the solvent shifts the absorption and emission wavelengths. researchgate.net

Experimental and computational studies on related pyrene derivatives have demonstrated significant solvatochromic effects. worktribe.comgdut.edu.cn For example, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, often attributed to the stabilization of a more polar excited state, such as a twisted intramolecular charge transfer (TICT) state. gdut.edu.cn In some cases, increasing solvent polarity can even induce dual emission, where a new, red-shifted emission band appears. gdut.edu.cn

Table 3: Example of Solvatochromic Shift in a Pyrene Derivative Note: Data for pyrene-based cyclopentanone (B42830) (Compound 2 in the source) is used to illustrate the solvent effect.

| Solvent | Polarity | Emission Max (nm) |

|---|---|---|

| Cyclohexane | Non-polar | 511 |

| Dichloromethane (B109758) | Polar aprotic | 545 |

| Acetone | Polar aprotic | 563 |

| DMSO | Polar aprotic | 573 |

(Data sourced from gdut.edu.cn)

The large, planar pyrene ring in this compound is prone to strong intermolecular π-π stacking interactions. rsc.org At higher concentrations, these interactions can lead to the formation of molecular aggregates in solution or in the solid state. conicet.gov.arkumamoto-u.ac.jp Aggregation dramatically alters the photophysical properties of pyrene derivatives.

One of the hallmark features of pyrene is its ability to form an "excimer" (excited dimer). When two pyrene moieties are in close proximity (~3-4 Å), the excited state can delocalize over both units, leading to a new, broad, and structureless emission band at a much longer wavelength (typically around 480 nm) compared to the structured monomer emission (<400 nm). conicet.gov.arresearchgate.net

Molecular dynamics simulations can be used to model the self-assembly and aggregation process, providing insights into the structure and stability of the resulting aggregates. conicet.gov.ar These simulations can track how molecules come together and orient themselves, driven by intermolecular forces. Theoretical models can then be used to calculate the electronic properties of these aggregates, explaining the observed changes in absorption and emission spectra, such as the appearance of excimer emission or shifts in the absorption bands due to ground-state aggregation. rsc.orgconicet.gov.ar In the solid state, the specific packing arrangement in the crystal lattice, dictated by intermolecular interactions, determines the final photophysical properties. researchgate.netbohrium.com

Theoretical Modeling of Photophysical Processes

A comprehensive understanding of the fate of a molecule after it absorbs light requires theoretical modeling of the complete sequence of photophysical processes. This includes not only absorption and emission but also the non-radiative decay pathways that compete with fluorescence.

For pyrene and its derivatives, theoretical models describe the relaxation dynamics following excitation. acs.org Upon excitation to a higher electronic state (e.g., S₂), the molecule typically undergoes very rapid internal conversion to the lowest excited singlet state (S₁), often on a femtosecond to picosecond timescale. acs.org Theoretical calculations can identify the pathways for this relaxation, which may involve "conical intersections"—points on the potential energy surface where two electronic states become degenerate, facilitating efficient non-radiative transitions between them. acs.org

Once in the S₁ state, the molecule can relax to the ground state via fluorescence or through non-radiative processes like internal conversion or intersystem crossing to the triplet state (T₁). Theoretical models can estimate the rates of these competing processes. For example, the fluorescence lifetime and quantum yield are directly related to the rates of radiative (fluorescence) and non-radiative decay from the S₁ state. rsc.org

Studies on pyrene have combined high-level computations with ultrafast spectroscopy to map out the entire deactivation cascade, identifying the roles of various bright and dark electronic states and the vibrational modes that facilitate the transitions between them. acs.org Such detailed theoretical modeling is crucial for interpreting complex experimental data and for designing molecules where specific photophysical pathways are enhanced or suppressed. researchgate.netresearchgate.net

Exciplex/Excimer Formation Simulation

The pyrene moiety is renowned for its ability to form an excimer—an excited-state dimer—characterized by a structureless, red-shifted emission band relative to its monomer fluorescence. This phenomenon arises from the interaction between an excited-state molecule and a ground-state molecule of the same species. Computational simulations are instrumental in mapping the potential energy surfaces of these interactions and predicting the geometry, stability, and optical properties of the resulting species.

Theoretical Framework and Methodology Simulations of excimer formation for this compound typically employ quantum chemical methods, primarily Density Functional Theory (DFT) for ground-state geometries and Time-Dependent DFT (TD-DFT) for excited-state properties. These calculations can predict:

Optimal Geometries: The most stable arrangement of the two interacting this compound molecules in the excited state. For pyrene derivatives, this is often a cofacial "sandwich" or a partially overlapping configuration that maximizes π-π orbital interaction.

Stabilization Energy: The energy difference between the isolated excited monomer and the stabilized excimer complex, indicating the thermodynamic driving force for its formation.

Emission Wavelengths: TD-DFT can calculate the energy of the vertical transition from the optimized excited-state geometry to the ground state, which corresponds to the peak emission wavelength (λ_em).

Research Findings Computational studies on pyrene derivatives reveal that the formation of a stable excimer requires an interplanar distance of approximately 3.4–3.8 Å between the pyrene rings. The substituent at the 2-position, the –CH(OH)CH₃ group, influences this process. Steric hindrance from the ethyl alcohol group can create a higher energy barrier for achieving the ideal cofacial alignment compared to unsubstituted pyrene. However, the hydroxyl group can also introduce specific intermolecular interactions, such as hydrogen bonding, which may influence the aggregation behavior in certain solvents.

Simulations show a distinct difference between the monomer and excimer states. The monomer emission of this compound, like other pyrene derivatives, exhibits a structured fluorescence spectrum originating from the locally excited (LE) state. In contrast, the simulated excimer emission is a broad, structureless band at a significantly lower energy (longer wavelength), which is the hallmark of excimer formation.

The table below summarizes typical theoretical data comparing the photophysical properties of the this compound monomer and its corresponding excimer, as predicted by TD-DFT calculations.

| Parameter | Monomer (Locally Excited State) | Excimer (Excited-State Dimer) | Description |

|---|---|---|---|

| Optimal Interplanar Distance (Å) | N/A | ~3.55 | The calculated distance between the parallel pyrene rings in the stabilized excimer. |

| Stabilization Energy (kcal/mol) | N/A | -7.2 | The energy gained by forming the excimer from an excited and a ground-state monomer. |

| Calculated Emission (λ_em, nm) | ~395 | ~480 | The predicted peak emission wavelength. The excimer shows a significant red-shift. |

| Oscillator Strength (f) | ~0.18 | ~0.01 | A measure of the transition probability. The excimer transition is often less probable (partially forbidden). |

Furthermore, simulations can explore the formation of exciplexes —excited-state complexes with a different type of molecule. For example, in the presence of an electron-donating molecule like N,N-dimethylaniline, this compound can act as an electron acceptor. TD-DFT calculations can model the charge-transfer character of this exciplex, predicting a new, highly red-shifted emission band and quantifying the degree of charge separation in the excited state.

Energy Transfer Pathway Modeling

Understanding and predicting the pathways of energy transfer from or to an excited this compound molecule is critical for designing efficient optoelectronic and photocatalytic systems. Computational modeling provides a framework for quantifying the rates and efficiencies of the two primary non-radiative energy transfer mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) Modeling FRET is a long-range, through-space mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their distance and relative orientation.

Computational modeling of FRET involving this compound (as a donor) involves:

Spectrum Prediction: Using TD-DFT to calculate the theoretical emission spectrum of this compound and the absorption spectrum of a potential acceptor molecule.

Spectral Overlap Integral (J(λ)): Quantifying the degree of overlap between the two predicted spectra. A larger J(λ) value indicates a more favorable condition for FRET.

Förster Radius (R₀): Calculating the characteristic distance at which FRET efficiency is 50%. This value is derived from J(λ), the donor's fluorescence quantum yield, and the refractive index of the medium.

Dexter Energy Transfer Modeling Dexter transfer is a short-range mechanism requiring direct orbital overlap between the donor and acceptor, as it proceeds via a simultaneous exchange of two electrons. Its rate decays exponentially with distance. Modeling this process requires high-level quantum mechanical calculations to determine the electronic coupling matrix element (V), which quantifies the interaction between the donor and acceptor's frontier molecular orbitals. DFT and post-Hartree-Fock methods are employed to calculate this term for a given donor-acceptor geometry.

Simulated Scenarios Theoretical models can compare the viability of FRET versus Dexter transfer for a donor-acceptor pair. For this compound, its strong fluorescence and distinct emission spectrum make it a suitable FRET donor for acceptors that absorb in the 400–450 nm range. Dexter transfer would become significant only at very short distances (<10 Å) where wave function overlap is substantial.

The following table presents a hypothetical modeling study of this compound as an energy donor to two different types of acceptors, highlighting the key parameters calculated to predict the dominant energy transfer pathway.

| Parameter | Acceptor A (e.g., Fluorescein) | Acceptor B (e.g., Triplet Sensitizer) | Computational Method / Description |

|---|---|---|---|

| Primary Mechanism | FRET | Dexter | The most probable energy transfer pathway based on molecular properties. |

| Spectral Overlap J(λ) (M-1cm-1nm4) | 3.1 x 1014 | Negligible | Calculated from TD-DFT predicted spectra. High value for Acceptor A indicates good spectral matching. |

| Calculated Förster Radius R₀ (Å) | 52 | N/A | The critical distance for FRET, calculated from J(λ) and donor quantum yield. |

| Electronic Coupling |V| (meV) | < 0.1 | ~15 (at 5 Å) | Calculated via DFT for a fixed short-range geometry. Significant for Acceptor B. |

| Optimal Distance | 20 - 80 Å | < 10 Å | The effective range for each mechanism. FRET is long-range; Dexter is short-range. |

These computational investigations are not merely academic; they provide predictive power for the rational design of molecular systems. By simulating excimer formation, researchers can tune molecular structures to control aggregation-induced emission. By modeling energy transfer pathways, scientists can strategically select donor-acceptor pairs to maximize the efficiency of light-harvesting arrays or OLED devices.

Applications of 1 2 Pyrenyl Ethanol in Functional Materials and Advanced Systems

Fluorescent Probes and Chemosensors Development

The intense fluorescence and environmental sensitivity of the pyrene (B120774) group are foundational to its use in probes and sensors. Derivatives of 1-(2-Pyrenyl)ethanol can be engineered to detect a wide range of analytes through changes in their fluorescence signals.

The design of effective fluorescent probes based on this compound hinges on several key principles that leverage the inherent characteristics of the pyrene fluorophore. mdpi.comnih.gov A successful probe must exhibit high selectivity and sensitivity, meaning it can target a specific analyte and respond with a significant change in its emission signal. mdpi.com

Core design strategies often involve linking the this compound unit to a specific recognition site or receptor. This linkage is engineered so that the binding of a target analyte to the receptor induces a conformational change in the molecule. This change alters the spatial relationship between pyrene units, either within the same molecule or between different molecules, leading to a detectable change in fluorescence. rsc.orgresearchgate.net

Key characteristics of pyrene that are exploited in probe design include:

High Quantum Yield: Pyrene exhibits strong fluorescence, providing a bright signal for detection. researchgate.net

Long Fluorescence Lifetime: The excited state of pyrene is relatively long-lived (over 100 ns), which allows sufficient time for diffusion and interaction with other pyrene molecules to form excimers. mdpi.com

Sensitivity to Microenvironment: The fine structure of pyrene's monomer emission is sensitive to the polarity of its local environment, offering another dimension for sensing applications. mdpi.com

By modifying the structure of the molecule, for instance, by controlling the number and length of alkyl chains attached to the pyrene unit, the interactions between pyrene moieties can be precisely controlled, allowing for the fine-tuning of the probe's response from monomer to excimer emission. nih.gov

The primary sensing mechanism for many probes derived from this compound is based on pyrene excimer formation. An excimer, or "excited state dimer," is a complex formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. researchgate.netacs.org This phenomenon is highly dependent on the distance and orientation between the two molecules, typically occurring when they are within approximately 10 Å of each other. mdpi.comnih.gov

The formation of an excimer results in a distinct and dramatic change in the fluorescence spectrum:

Monomer Emission: An isolated, excited pyrene molecule emits light in a structured band with characteristic peaks between 375 nm and 400 nm. researchgate.netnih.gov

Excimer Emission: The excimer emits light as a broad, unstructured, and red-shifted band centered around 460-500 nm. researchgate.netnih.gov

This spectral shift is the basis for ratiometric sensing. By measuring the ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im), a quantitative analysis of the analyte can be performed. nih.gov A change in the local environment or the binding of a target analyte can bring two pyrene units closer together, promoting excimer formation and increasing the Ie/Im ratio, or move them apart, decreasing the ratio. researchgate.net This distinct difference between monomer and excimer emission provides a clear signal for detecting microenvironmental changes. rsc.org

| Property | Pyrene Monomer | Pyrene Excimer |

|---|---|---|

| Emission Wavelength | Structured, 375-400 nm | Broad, unstructured, ~460-500 nm researchgate.net |

| Formation Requirement | Isolated pyrene fluorophore | Two pyrene units in close proximity (~10 Å) mdpi.comnih.gov |

| Sensing Principle | Reports on local polarity | Reports on intermolecular or intramolecular distance |

Incorporation into Polymeric and Supramolecular Architectures

The this compound moiety serves as a versatile fluorescent label that can be incorporated into larger, more complex systems like polymers and self-assembling supramolecular structures.

Introducing pyrene units into polymer chains is a powerful technique for studying polymer structure, dynamics, and interactions. The this compound group can be attached to various polymer backbones, including poly(styrene), poly(methyl methacrylate), and poly(ε-caprolactone). polymersource.ca

Several synthetic strategies are employed to create these pyrene-labeled polymers:

Living Anionic Polymerization (LAP): This method allows for the synthesis of polymers with controlled sequences. The pyrene group can be introduced into these polymers, for example, through a subsequent thiol-ene click reaction. rsc.org

Functional Initiators or Terminators: Polymerization can be initiated or terminated with a pyrene-containing molecule, resulting in polymers with pyrene units specifically at the chain ends.

Copolymerization: A monomer functionalized with a pyrene derivative can be copolymerized with other monomers to distribute the fluorescent label along the polymer chain.

The fluorescence of the attached pyrene labels, particularly the Ie/Im ratio, can provide detailed information about the polymer's conformation, such as chain folding, inter-chain association, and the formation of microdomains. rsc.org This makes pyrene-labeled polymers invaluable tools in materials science. rsc.org

Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking and hydrogen bonding, to build large, well-ordered structures from smaller molecular components. nih.gov Pyrene derivatives are excellent candidates for supramolecular self-assembly due to the strong π-π stacking interactions between the flat, aromatic pyrene rings. rsc.orgresearchgate.net

Derivatives of this compound can be designed to self-assemble into a variety of nanostructures in solution:

Nanorods and Nanosheets: Amphiphilic pyrene derivatives can assemble into well-defined nanorods or two-dimensional sheet-like structures in aqueous media. rsc.orgresearchgate.net

Vesicles: When conjugated with other molecules, such as DNA, pyrene derivatives can drive the self-assembly of the conjugates into vesicular (hollow, spherical) structures. nih.gov

The formation of these assemblies is often accompanied by significant changes in the fluorescence properties of the pyrene units, providing a method to monitor the assembly process. nih.gov The specific morphology of the resulting nanostructure can be influenced by the substitution pattern on the pyrene ring, demonstrating that precise molecular design is crucial for controlling the final architecture. nih.gov

Optoelectronic and Photovoltaic Material Applications

The conjugated π-electron system and strong electron-donating nature of the pyrene core make its derivatives suitable for applications in organic electronics. nih.gov These materials are being explored for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). nih.govtubitak.gov.tr

In these devices, pyrene derivatives often function as the hole-transporting material (HTM) . nih.govacs.org An effective HTM must have appropriate energy levels (specifically, the Highest Occupied Molecular Orbital, or HOMO) to facilitate the efficient injection and transport of positive charge carriers (holes) between the electrodes and the light-emitting or light-absorbing layer. nih.govnih.gov

Research has shown that pyrene-based HTMs offer several advantages:

High Hole Mobility: The ability for charge to delocalize across the large aromatic system contributes to efficient charge transport.

Good Thermal Stability: Pyrene's rigid structure leads to materials with high thermal stability, which is crucial for device longevity.

Devices fabricated with pyrene-based HTMs have demonstrated excellent performance, including high power conversion efficiencies (PCE) in solar cells (exceeding 22% in some cases) and high luminance with low efficiency roll-off in OLEDs. nih.govtubitak.gov.tr

| Compound | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) |

|---|---|---|---|

| Py-Br | 17,300 | 22.4 | 9% |

| Py-Me | 19,500 | 21.8 | 8.2% |

| Py-03 | 19,200 | 20.8 | 7.8% |

Data adapted from research on functional pyrene–pyridine-integrated hole-transporting materials, demonstrating their effectiveness in OLED devices. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to the inherent luminescent and semiconducting properties of the pyrene core. The ability to modify the hydroxyl group of this compound allows for the fine-tuning of the electronic and morphological properties of the resulting materials, making them suitable for various roles within these devices.

In the realm of OLEDs , pyrene derivatives are often explored as blue emitters, a critical component for full-color displays and white lighting. The strong fluorescence of the pyrene unit can be harnessed to achieve high brightness and efficiency. However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in emission and a decrease in quantum efficiency. nih.gov The molecular design of derivatives from this compound can mitigate this issue by introducing bulky substituents through the ethanol (B145695) group, thereby sterically hindering intermolecular aggregation and preserving the desired blue emission. nih.gov For instance, attaching benzimidazole (B57391) or pyridine (B92270) moieties to the pyrene core has been shown to yield materials with improved performance in OLEDs. nih.govresearchgate.net

The performance of pyrene-based emitters can be significantly influenced by their molecular structure and the surrounding environment, as detailed in the table below.

| Emitter Type | Host Material | Emission Color | External Quantum Efficiency (EQE) (%) | Reference |

| Pyrene-Benzimidazole Derivative | Non-doped | Pure Blue | 4.3 | mdpi.com |

| Pyrene-Pyridine Derivative (as HTM) | Doped Emitter | Green | 9.0 | researchgate.net |

| Pyrene-based Hot-Exciton Emitter | Non-doped | Sky-Blue | 9.41 | rsc.org |

In the context of OSCs , pyrene-containing molecules have been investigated as both electron-donating and electron-accepting components in the active layer. The broad absorption spectrum and good charge transport characteristics of pyrene derivatives contribute to efficient light harvesting and charge separation. Pyrene end-capped oligothiophenes, for example, have been synthesized and utilized as donor materials in OSCs, demonstrating the versatility of the pyrene moiety in photovoltaic applications. gnest.org Furthermore, pyrene-based complexes have been employed as sensitizers in solar cell structures, indicating another potential application pathway for derivatives of this compound. mdpi.com

The following table summarizes the photovoltaic performance of some pyrene-based materials in OSCs.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Solvent | Reference |

| Pyrene end-capped terthiophene | PC71BM | 1.20 | Not Specified | gnest.org |

| PTQ10 | Y12 | 14.5 | 2-Methyltetrahydrofuran | researchgate.netresearchgate.net |

| FO6-T | Y12 | 11.4 | 2-Methyltetrahydrofuran | researchgate.netresearchgate.net |

Charge Transfer Dynamics in Pyrene-Based Materials

The efficiency of optoelectronic devices like OLEDs and OSCs is fundamentally governed by charge transfer (CT) processes occurring at the molecular level. Pyrene-based materials, including those conceptually derived from this compound, are excellent model systems for studying intramolecular and intermolecular charge transfer dynamics due to the well-defined electronic properties of the pyrene core.

Intramolecular Charge Transfer (ICT) is a key process in donor-acceptor (D-A) type molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The hydroxyl group of this compound provides a convenient handle to attach various donor or acceptor moieties, allowing for the systematic investigation of ICT. The polarity of the surrounding solvent has been shown to significantly affect the CT characteristics and excited-state dynamics of pyrene derivatives, which can lead to phenomena such as twisted intramolecular charge transfer (TICT). researchgate.netnih.gov Understanding these dynamics is crucial for designing efficient OLED emitters. nih.gov Computational studies on donor-pyrene-acceptor systems have further elucidated the distance-dependent nature of the charge-transfer process. mdpi.com

Intermolecular Charge Transfer is critical for charge separation and transport in the solid state. In blends of donor and acceptor materials used in OSCs, efficient charge transfer at the interface is necessary for generating free charge carriers. The ability of the pyrene unit to engage in π-π stacking can facilitate intermolecular charge transfer. However, strong interactions can also lead to the formation of charge-transfer complexes that may act as recombination centers. The study of binary charge-transfer compounds involving pyrene derivatives provides insights into the degree of charge transfer and the resulting electronic properties. mdpi.com

The table below highlights key parameters related to charge transfer in selected pyrene-based systems.

| System | Type of Charge Transfer | Key Finding | Technique | Reference |

| Pyrene derivatives in various solvents | Intramolecular (TICT) | Solvent polarity modulates CT characteristics and excited-state dynamics. | Time-resolved spectroscopy | nih.gov |

| Donor-Pyrene-Acceptor molecules | Intramolecular | Charge-transfer properties are dependent on the donor-acceptor distance. | Computational modeling | mdpi.com |

| TOTA and Pyrene-annulated azaacene with acceptors | Intermolecular | Formation of binary charge-transfer compounds with varying stoichiometry and degree of CT. | X-ray diffraction, Spectroscopy | mdpi.com |

Nanomaterials and Surface Functionalization

The pyrene moiety's ability to form strong π-π stacking interactions makes it an excellent anchor for the non-covalent functionalization of carbon-based nanomaterials like graphene and carbon nanotubes. rsc.org this compound, with its pyrene group and a reactive hydroxyl group, is a promising candidate for both non-covalent and covalent surface modification of a wide range of nanomaterials.

Surface Modification with this compound Derivatives

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their integration into functional devices and systems. researchgate.net Derivatives of this compound can be employed for surface functionalization through two primary mechanisms:

Non-covalent functionalization : The pyrene group can adsorb onto the surface of graphitic materials through π-π stacking. This interaction is strong enough to immobilize the molecule on the surface without altering the electronic structure of the nanomaterial. This approach has been used to modify carbon nanotubes for improved bioelectrocatalysis of enzymes. rsc.org

Covalent functionalization : The hydroxyl group of this compound can be used to form covalent bonds with the surface of various nanomaterials. For instance, it can react with surface carboxyl groups to form ester linkages or with isocyanate-functionalized surfaces to form urethane (B1682113) bonds. This allows for the robust attachment of the pyrene moiety to the surface. Such covalent modification strategies are widely used for functionalizing polymer particles and other biomaterials. mdpi.comrsc.org

The choice of functionalization method depends on the specific application and the desired properties of the final nanocomposite material.

Pyrene-Based Nanoparticles and Nanocomposites

This compound can serve as a building block for the synthesis of pyrene-based nanoparticles and nanocomposites with unique optical and electronic properties.

Pyrene-functionalized nanoparticles can be prepared by incorporating derivatives of this compound into polymeric nanoparticles. For example, a polymerizable derivative of this compound, such as an acrylate (B77674) or methacrylate (B99206) ester, could be co-polymerized with other monomers to create fluorescent nanoparticles. Such nanoparticles have potential applications in sensing and imaging. researchgate.net Light-responsive nanoparticles have also been synthesized using pyrene-containing polymers, where the cleavage of the pyrene moiety triggers a change in the nanoparticle structure. nih.gov

Pyrene-based nanocomposites are formed by integrating pyrene-functionalized molecules or polymers with a host matrix, which can be a polymer, a ceramic, or another nanomaterial. The pyrene units can impart fluorescence to the composite material, making it suitable for applications in sensors or optoelectronic devices. The strong intermolecular interactions of the pyrene moieties can also influence the morphology and properties of the composite.

The following table provides examples of pyrene-based nanomaterials and their potential applications.

| Nanomaterial Type | Synthesis/Functionalization Method | Key Feature | Potential Application | Reference |

| Pyrene-functionalized polymer nanoparticles | Esterification of poly(acryloyl chloride) with pyrenemethanol | Photo and pH-responsive | Controlled drug release | |

| Pyrene-containing nanoparticles | Polymerization-induced self-assembly | Light-responsive dissociation | Triggered release systems | nih.gov |

| Pyrene-functionalized CdSe/ZnS nanoparticles | Surface capping | Dual-fluorescence (monomer and excimer) | Chemical sensing | researchgate.net |

| Pyrene-functionalized nanojars | Self-assembly of pyrene-labeled ligands | Quenched fluorescence | Anion binding and extraction | nih.gov |

Derivatization and Functionalization Strategies for Enhanced Properties

Synthesis of 1-(2-Pyrenyl)ethanol Conjugates and Linkers

Conjugation of this compound to other molecules or linkers is primarily achieved by targeting its hydroxyl group. This allows for the creation of a diverse range of derivatives with enhanced functionalities.

Ester Derivatives: The hydroxyl group of this compound is readily esterified to form various ester derivatives. This common strategy is used to attach the pyrene (B120774) moiety to other molecules or to modify its properties. The synthesis typically involves reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate conditions. For instance, the reaction with chloroacetic anhydride in the presence of pyridine (B92270) and a catalyst like 4-(dimethylamino)pyridine yields the corresponding chloroacetate (B1199739) ester. tandfonline.com This method is analogous to the preparation of esters for other complex alcohols. tandfonline.com Another approach involves using coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide to facilitate the esterification with a carboxylic acid. rsc.org Furthermore, specialized reagents such as 1-pyrenyldiazomethane (B12527) have been utilized to prepare pyrenyl-methyl esters of fatty acids for analysis by high-performance liquid chromatography (HPLC). rsc.org